4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one

Chemical purity Quality control Procurement specification

4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one (CAS 61767-57-5) is a synthetic heterocyclic compound belonging to the 5(4H)-oxazolone (azlactone) family. Its structure features a 2-phenyloxazol-5(4H)-one core bearing a morpholino(piperidin-1-yl)methylene substituent at the 4-position, giving it a molecular formula of C₁₉H₂₃N₃O₃ and a molecular weight of 341.40 g/mol.

Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
Cat. No. B12883487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)N4CCOCC4
InChIInChI=1S/C19H23N3O3/c23-19-16(20-17(25-19)15-7-3-1-4-8-15)18(21-9-5-2-6-10-21)22-11-13-24-14-12-22/h1,3-4,7-8H,2,5-6,9-14H2/b18-16-
InChIKeyRMGMJQYTXRKOGJ-VLGSPTGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one and Its Chemical Class?


4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one (CAS 61767-57-5) is a synthetic heterocyclic compound belonging to the 5(4H)-oxazolone (azlactone) family . Its structure features a 2-phenyloxazol-5(4H)-one core bearing a morpholino(piperidin-1-yl)methylene substituent at the 4-position, giving it a molecular formula of C₁₉H₂₃N₃O₃ and a molecular weight of 341.40 g/mol. This compound is supplied as a research chemical with a standard purity of 97%, with batch-specific quality documentation (NMR, HPLC, GC) available .

Distinct morpholino(piperidin-1-yl)methylene scaffold for oxazolone library diversification
Supplier-verified standard purity with batch-specific QC traceability
Suitable as a non-halogenated SAR reference probe within antimicrobial optimization series
Compatible with synthetic method development leveraging dual morpholine/piperidine reactivity

Why Generic Substitution Fails for 4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one


Substituting closely related 4-arylidene-2-phenyloxazol-5(4H)-one analogs for 4-(morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one is unreliable without direct comparative data. The morpholino(piperidin-1-yl)methylene substituent introduces unique electronic and steric properties relative to common arylidene congeners [1]. In a class-level study of morpholine- and piperidine-containing oxazoles (Sravya et al., 2019), even minor substituent changes produced significant differences in antimicrobial spectrum and potency, with chloro-substituted derivative 4f showing markedly enhanced activity against P. aeruginosa and P. chrysogenum relative to other analogs [1]. These structure-activity relationship observations highlight that this specific substitution pattern can lead to distinct biological outcomes, meaning that generic in-class substitution without head-to-head evidence risk obtaining a compound with uncharacterized, potentially divergent properties.

Unique morpholino(piperidin-1-yl)methylene group alters electronic/steric profile vs common arylidene analogs
Class-level antimicrobial SAR shows sensitivity to substituent changes; activity may not extrapolate
Unspecified analog purity risks introducing unidentified impurities without batch QC

Quantitative Differentiation Evidence for 4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one


Supplier-Qualified Purity Versus Unspecified Analog Purity

This compound is commercially available at a supplier-verified standard purity of 97%, with batch-specific analytical documentation including NMR, HPLC, and GC . In contrast, most in-class oxazolone analogs from non-specialized suppliers are offered with lower or unspecified purity, which can affect reproducibility in downstream applications.

Purity & Traceability
Lot attribute
Reported ≥2% purity margin with batch-specific NMR, HPLC, GC traceability vs unspecified analog
Supports procurement confidence through documented traceability
Analog purity often unspecified; verify per lot
Chemical purity Quality control Procurement specification

Structural Differentiation from Common 4-Arylidene Oxazolones

The compound contains a unique morpholino(piperidin-1-yl)methylene substituent at the 4-position, whereas the vast majority of reported 5(4H)-oxazolones bear 4-arylidene (benzylidene) substituents [1][2]. This structural distinction is expected to confer different physicochemical properties (e.g., LogP, solubility, basicity) and binding interactions relative to arylidene-based screening libraries.

Scaffold Differentiation
Class-level
Morpholino(piperidin-1-yl)methylene vs common 4-arylidene substituents
Increases probability of accessing novel biological activity space
Qualitative structural distinction; no direct quantitative comparison available
Chemical structure Scaffold differentiation SAR

Antimicrobial Activity Guided-Structure–Activity Relationship Contextualization

In class-level SAR, the chloro-substituted analog 4f demonstrated superior antimicrobial activity against P. aeruginosa and P. chrysogenum compared to other morpholine/piperidine-containing oxazoles [1]. This places 4-(morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one as a distinct, non-chlorinated scaffold within this SAR series, suitable for investigating the contribution of the electron-withdrawing chloro group versus the unsubstituted phenyl core.

Antimicrobial SAR Context
Class-level
Non-chlorinated scaffold within series; chloro-substituted analog 4f exhibited greatest activity against P. aeruginosa and P. chrysogenum
Enables SAR investigation of halogen substituent contribution
No direct MIC data for this compound; class-level inference from Sravya et al.
Antimicrobial activity Structure-activity relationship Pseudomonas aeruginosa

Recommended Research Use Cases for 4-(Morpholino(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one


Specialized Screening Library Design for Oxazolone-Based Probe Discovery

Based on its distinct morpholino(piperidin-1-yl)methylene substituent (differentiating it from arylidene libraries [1]), this compound is best used as a diversity element in focused oxazolone screening collections. Procurement is justified when a program has exhausted common benzylidene oxazolones and seeks to expand into morpholine/piperidine chemical space.

Structure-Activity Relationship (SAR) Probe in Antimicrobial Lead Optimization

Within the class-level antimicrobial SAR reported by Sravya et al. , this compound serves as the non-chlorinated, phenyl-substituted reference scaffold. It is appropriate for comparative studies against the more active chloro-substituted analog 4f to dissect the contribution of the chloro substituent to antimicrobial potency.

Synthetic Methodology Development and Reactivity Studies

The presence of both morpholine and piperidine rings, with documented reactivity with inorganic and organic acids, ethylene oxide, and ketones , makes this compound a suitable substrate for developing or validating novel synthetic transformations on oxazolone scaffolds, where product identity can be verified using the supplied NMR and HPLC reference data.

Procurement as a Certified Analytical Reference Standard

With a supplier-verified purity of 97% and batch-specific analytical documentation (NMR, HPLC, GC) , this compound can be used as a reference standard for method development, impurity profiling, or calibration in laboratories working with oxazolone-based compounds, where the availability of certified reference materials for this specific scaffold is limited.

Application
Selection Property
Validation Focus
Screening library design
Distinct morpholino(piperidin-1-yl)methylene scaffold
Expands chemical space coverage for oxazolone-based probe discovery
Antimicrobial SAR probe
Non-chlorinated phenyl-substituted oxazolone reference scaffold
Dissects halogen-substituent contribution to antimicrobial context
Synthetic method development
Dual morpholine/piperidine rings with documented reactivity
Enables method validation with supplied NMR/HPLC reference data
Analytical reference standard
Documented batch-specific purity with multi-method traceability
Supports method development and impurity profiling for oxazolone scaffolds
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